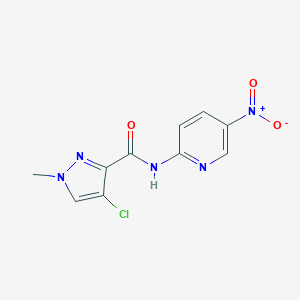
4-CHLORO-1-METHYL-N-(5-NITRO-2-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-CHLORO-1-METHYL-N-(5-NITRO-2-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a chloro group, a methyl group, and a nitro-pyridyl group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-1-METHYL-N-(5-NITRO-2-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic or basic conditions.
Nitration: The nitro group can be introduced by nitrating the pyridine ring using a mixture of concentrated nitric acid and sulfuric acid.
Amidation: The final step involves the formation of the carboxamide group through the reaction of the chlorinated pyrazole with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-CHLORO-1-METHYL-N-(5-NITRO-2-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride, resulting in the formation of amino derivatives.
Substitution: The chloro group can be substituted with other nucleophiles (e.g., amines, thiols) under suitable conditions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas with a catalyst, sodium borohydride, mild conditions.
Substitution: Nucleophiles (amines, thiols), polar solvents, elevated temperatures.
Major Products
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Amino derivatives with reduced nitro groups.
Substitution: Substituted derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
4-CHLORO-1-METHYL-N-(5-NITRO-2-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-CHLORO-1-METHYL-N-(5-NITRO-2-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. For example, the nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The chloro and methyl groups may also contribute to the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
- 4-CHLORO-1-METHYL-N-(5-NITRO-2-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE
- 4-CHLORO-1-METHYL-N-(5-AMINO-2-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE
- 4-CHLORO-1-METHYL-N-(5-HYDROXY-2-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE
Comparison
Compared to its analogs, this compound is unique due to the presence of the nitro group, which imparts specific chemical reactivity and biological activity. The nitro group can undergo bioreduction to form reactive intermediates, contributing to the compound’s cytotoxic effects. In contrast, the amino and hydroxy analogs may exhibit different reactivity and biological profiles due to the presence of different functional groups.
Properties
Molecular Formula |
C10H8ClN5O3 |
|---|---|
Molecular Weight |
281.65g/mol |
IUPAC Name |
4-chloro-1-methyl-N-(5-nitropyridin-2-yl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C10H8ClN5O3/c1-15-5-7(11)9(14-15)10(17)13-8-3-2-6(4-12-8)16(18)19/h2-5H,1H3,(H,12,13,17) |
InChI Key |
POUPKEFKHLEKLJ-UHFFFAOYSA-N |
SMILES |
CN1C=C(C(=N1)C(=O)NC2=NC=C(C=C2)[N+](=O)[O-])Cl |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NC2=NC=C(C=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B450914.png)
![N-{3-[N-(diphenylacetyl)ethanehydrazonoyl]phenyl}-2-methylpropanamide](/img/structure/B450915.png)
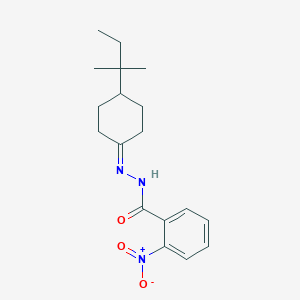
![6-({[4-(4-Tert-butylphenyl)-3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B450919.png)
![Methyl 3-({5-[(4-iodophenoxy)methyl]-2-furoyl}amino)-4-methylbenzoate](/img/structure/B450921.png)
![2-{[5-(4-CHLOROPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N'~1~-(1-METHYL-3-PHENYLPROPYLIDENE)ACETOHYDRAZIDE](/img/structure/B450923.png)
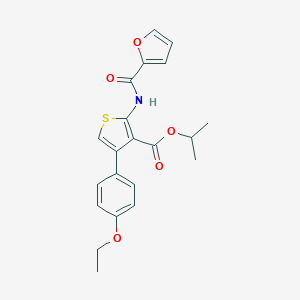
![Isopropyl 2-({3,5-bisnitrobenzoyl}amino)-5-[(dimethylamino)carbonyl]-4-methylthiophene-3-carboxylate](/img/structure/B450926.png)
![4-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N'~1~-[(E)-1-(4-METHYLPHENYL)METHYLIDENE]BENZOHYDRAZIDE](/img/structure/B450927.png)
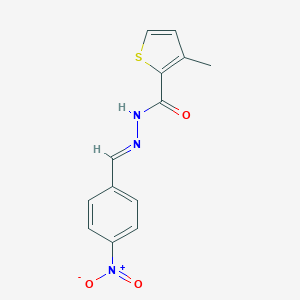
![N'-[(E)-biphenyl-4-ylmethylidene]-5-bromothiophene-2-carbohydrazide](/img/structure/B450929.png)
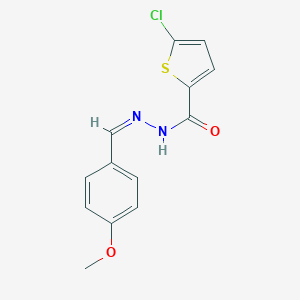
![5-[(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~2~-(3,4-DICHLOROBENZYL)-2-FURAMIDE](/img/structure/B450931.png)
![2-methyl-3-nitro-N-[3-nitro-5-(2,2,2-trifluoroethoxy)phenyl]benzamide](/img/structure/B450933.png)
